molecular formula C20H13FN4OS2 B6420871 N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 919019-09-3

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No. B6420871
CAS RN: 919019-09-3
M. Wt: 408.5 g/mol
InChI Key: MZDPEVDWRQIIKU-UHFFFAOYSA-N
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Description

“N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide” is a compound that has been synthesized and studied for its potential antifungal activity . The compound is part of a series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl diamides .


Synthesis Analysis

The synthesis of this compound involves the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions . The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The chemical structures of the synthesized compounds were substantiated by IR, 1H, 13C, 19F nuclear magnetic resonance spectra, high-resolution mass spectrometry, elemental analysis, and also by X-ray diffraction .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . Therefore, it’s possible that this compound may target enzymes or proteins involved in the survival and replication of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.

Mode of Action

tuberculosis . The compound may interact with its targets, leading to changes that inhibit the growth and replication of the bacteria.

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives , it’s possible that the compound affects pathways crucial for the survival and replication of M. tuberculosis.

Result of Action

Given the reported anti-tubercular activity of benzothiazole derivatives , it’s possible that the compound inhibits the growth and replication of M. tuberculosis, leading to a reduction in the bacterial population.

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4OS2/c1-11-17(18(26)24-19-22-14-8-7-13(21)9-16(14)27-19)28-20-23-15(10-25(11)20)12-5-3-2-4-6-12/h2-10H,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDPEVDWRQIIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

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